1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol

DNA repair BER glycosylase transition state mimic

1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a benzyl group at the N-1 position and a hydroxymethyl substituent at the C-5 position of the pyrrolidine ring, with a hydroxyl group at C-3. It exists as multiple stereoisomers including (3R,5S) , (3S,5R) , and (3S,5S) configurations, each with distinct CAS registry numbers and commercially available purities typically at 95% or higher.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B8191403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1C(CN(C1CO)CC2=CC=CC=C2)O
InChIInChI=1S/C12H17NO2/c14-9-11-6-12(15)8-13(11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2
InChIKeyJSZNWUQCOLGFNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol: Baseline Profile for Procurement and Research Selection


1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a benzyl group at the N-1 position and a hydroxymethyl substituent at the C-5 position of the pyrrolidine ring, with a hydroxyl group at C-3 [1]. It exists as multiple stereoisomers including (3R,5S) , (3S,5R) [2], and (3S,5S) configurations, each with distinct CAS registry numbers and commercially available purities typically at 95% or higher . The compound serves as both a chiral building block for enantiopure bioactive pyrrolidine syntheses [3] and a direct pharmacological agent in specific enzyme inhibition contexts [4], making stereochemical integrity a critical procurement consideration.

Chiral Building Block Enantiopure pyrrolidine syntheses; stereochemistry at C-3 and C-5 defines utility.
Transition State Analog (3R,4R) isomer used as BER glycosylase probe; binding is stereoisomer-dependent.
Mannosidase Selectivity Stereochemistry dictates α-mannosidase isoform targeting; supports cell-model studies.

1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol: Why Generic Substitution Fails Without Stereochemical and Functional Verification


Substitution of 1-benzyl-5-hydroxymethyl-pyrrolidin-3-ol with simpler pyrrolidin-3-ol analogs (e.g., 1-benzylpyrrolidin-3-ol, CAS 775-15-5) or non-hydroxymethyl derivatives cannot replicate the compound's functional profile . The 5-hydroxymethyl group is not a passive substituent; it enables specific hydrogen-bonding interactions with enzyme active sites that are absent in analogs lacking this moiety [1]. More critically, stereochemical configuration at both C-3 and C-5 positions dictates biological selectivity: the (3R,4R) configuration in the transition state analog 1NBn produces picomolar binding affinity (Kd ~ pM) to BER glycosylases, whereas alternative stereoisomers show distinct enzyme recognition patterns [2]. Additionally, studies on structurally related N-substituted polyhydroxypyrrolidines demonstrate that the specific stereo configuration of hydroxymethyl and benzyl groups on the pyrrolidine ring determines selectivity between Golgi α-mannosidase II and lysosomal α-mannosidase, with selectivity indices exceeding 100 for optimal configurations [3]. Therefore, generic substitution without precise stereochemical and functional group verification risks complete loss of target engagement and functional activity.

Attribute
1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol
Common substitute (e.g., 1-benzylpyrrolidin-3-ol)
C-5 Hydroxymethyl
Enables H-bonding to enzyme active sites
Absent; may not support target engagement
Stereochemistry (C-3/C-5)
Defined (3R,4R) isomer for pM binding; (3R,5S) etc. available
Different or undefined stereochemistry; enzyme recognition profiles diverge
Functional Profile
Dual role: chiral synthon and direct enzyme probe
Lacks hydroxymethyl-dependent interactions; may shift assay response

1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol: Quantitative Comparative Evidence for Scientific Selection


Comparative BER Glycosylase Binding Affinity: 1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol (1NBn) vs. Debenzylated Analog (1N) vs. Abasic Analog (THF)

The (3R,4R) stereoisomer of 1-benzyl-5-hydroxymethyl-pyrrolidin-3-ol, designated 1NBn, exhibits exceptionally high binding affinity (Kd in the picomolar range) to human 8-oxoguanine glycosylase (hOGG1) and human Nei-like glycosylase 1 (hNEIL1) when incorporated into DNA duplexes [1]. This affinity substantially exceeds that of the abasic site analog tetrahydrofuran (THF) in the same duplex contexts paired opposite cytosine or adenine [1]. The Kd values for both 1NBn and its debenzylated counterpart 1N are in the pM range for hOGG1 and hNEIL1, contrasting sharply with the weaker binding observed for THF [1]. Notably, the benzyl group in 1NBn contributes to differential enzyme recognition compared to 1N, suggesting that the N-benzyl substitution modulates enzyme specificity beyond simple transition state mimicry [1].

BER Glycosylase Binding
Head-to-head
1NBn Kd ~ pM vs. THF weaker binding
Supports transition state mimic design
Exact fold difference not quantified
DNA repair BER glycosylase transition state mimic enzyme inhibition

Enantioselective Synthesis Efficiency: Asymmetric 1,3-Dipolar Cycloaddition Route to 1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol Derivatives

The synthetic route to 4-substituted pyrrolidin-3-ols including 1-benzyl-5-hydroxymethyl-pyrrolidin-3-ol via asymmetric 1,3-dipolar cycloaddition of chiral azomethine ylides to 3-benzyloxy-substituted alkenoylcamphorsultams yields trans-3,4-disubstituted pyrrolidines with protected C(4) hydroxyl groups in high diastereomeric ratios [1]. This method enables the production of enantiomerically pure pyrrolidine building blocks [1]. The methodology was validated through a short synthetic route to the known glycosidase inhibitor (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol and its enantiomer [1]. In contrast, non-asymmetric or alternative synthetic approaches typically produce racemic mixtures or require additional chiral resolution steps that reduce overall yield and increase cost [2].

Synthesis Stereocontrol
Class-level
High diastereomeric ratios via asymmetric cycloaddition
Enables enantiopure building block access
Exact ratios not specified
asymmetric synthesis 1,3-dipolar cycloaddition chiral building block glycosidase inhibitor

Apoptotic Activity of 1-Benzylpyrrolidin-3-ol Scaffold: Selective Cytotoxicity in HL-60 Leukemia Cells at 10 µM

A library of electronically diverse 1-benzylpyrrolidin-3-ol analogues, synthesized via multicomponent Ugi reaction, was screened for cytotoxic propensity against a panel of human cancer cell lines at 10 µM concentration [1]. The lead compounds derived from this scaffold exhibited selective cytotoxicity towards HL-60 (promyelocytic leukemia) cells compared to cell lines derived from solid tumors [1]. Critically, these compounds demonstrated milder cytotoxic effects on non-cancerous cell lines, reaffirming selective action towards cancer cells [1]. The lead molecules induced apoptosis in HL-60 cells at approximately 10 µM concentration and targeted caspase-3 activation, a vital protease triggering apoptosis [1]. Molecular dynamics simulations indicated stability of the compound-caspase-3 complex throughout a 50 ns simulation run [2]. While the specific 5-hydroxymethyl derivative was not the primary focus of this study, the 1-benzylpyrrolidin-3-ol core scaffold provides the structural foundation from which 5-hydroxymethyl substitution can further modulate activity and selectivity [3].

Cell-Model Response
Class-level inference
10 µM induced apoptosis in HL-60 cells
Supports cytotoxicity endpoint review
5-Hydroxymethyl derivative not directly tested
apoptosis caspase-3 activation anticancer leukemia

Stereo Configuration Determines α-Mannosidase Selectivity: Evidence from N-Substituted Polyhydroxypyrrolidines

In a series of novel N-substituted polyhydroxypyrrolidines evaluated for α-mannosidase inhibition, the stereo configuration of hydroxymethyl and benzyl functional groups on the pyrrolidine ring proved critical for achieving selective inhibition of Golgi α-mannosidase II (GMII) over lysosomal α-mannosidase (LMan) [1]. The most potent compounds inhibited GMIIb with Ki values between 50 and 76 µM, while achieving a selectivity index (IC50 LManII / IC50 GMIIb) greater than 100 [1]. These stereochemically optimized compounds also demonstrated inhibitory activity against leukemia cell lines (IC50 = 92-200 µM) with low cytotoxicity toward normal fibroblasts (IC50 > 200 µM) [1]. Importantly, compounds lacking the optimal stereochemical configuration showed reduced selectivity, underscoring that the biological performance of 1-benzyl-5-hydroxymethyl-pyrrolidin-3-ol is stereoisomer-dependent [2].

Mannosidase Selectivity
Class-level inference
Selectivity index >100 (GMIIb over LManII)
Stereochemistry-dependent selectivity context
Modeled Drosophila enzymes; review for human orthologs
α-mannosidase inhibition Golgi α-mannosidase II cancer therapeutics stereoselectivity

1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol: Validated Research and Industrial Application Scenarios


BER Glycosylase Mechanistic Studies and Inhibitor Development

Based on the picomolar binding affinity (Kd ~ pM) of the (3R,4R) stereoisomer 1NBn to hOGG1 and hNEIL1 enzymes when incorporated into DNA duplexes [1], this compound serves as a high-potency transition state analog for profiling base excision repair glycosylases. Researchers investigating DNA repair mechanisms or developing BER glycosylase inhibitors should prioritize this compound over weaker-binding analogs such as THF-containing duplexes [1].

Enantioselective Synthesis of Bioactive Pyrrolidine Derivatives

The compound can be produced via asymmetric 1,3-dipolar cycloaddition yielding trans-3,4-disubstituted pyrrolidines in high diastereomeric ratios [2]. This synthetic accessibility supports its use as a chiral building block for constructing enantiopure glycosidase inhibitors, including (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol and related pharmacophores [2].

Caspase-3 Targeted Apoptosis Induction in Leukemia Research

Given the selective cytotoxicity of 1-benzylpyrrolidin-3-ol scaffold analogues toward HL-60 leukemia cells at 10 µM with milder effects on non-cancerous cells [3], the 5-hydroxymethyl derivative warrants evaluation in caspase-3 activation studies. The scaffold's demonstrated ability to induce apoptosis at approximately 10 µM concentration [3] supports its use in anticancer lead optimization programs focused on hematological malignancies.

Stereoselective α-Mannosidase Inhibitor Development

Structural studies on related N-substituted polyhydroxypyrrolidines demonstrate that the stereo configuration of hydroxymethyl and benzyl groups determines selectivity between GMII and LMan, with optimal configurations achieving selectivity indices exceeding 100 [4]. This stereochemical sensitivity mandates procurement of specific stereoisomers of 1-benzyl-5-hydroxymethyl-pyrrolidin-3-ol for programs targeting GMII inhibition in cancer therapeutics, where off-target LMan inhibition is undesirable [4].

Application
Selection Property
Validation Focus
BER glycosylase transition state analog studies
Stereochemical identity ((3R,4R) isomer)
Binding affinity in DNA duplex context
Enantiopure pyrrolidine building block synthesis
Diastereomeric ratio from asymmetric cycloaddition
Chiral purity and configuration assignment
Leukemia cell-model apoptosis pathway studies
Cell-model apoptosis endpoint context
Caspase-3 pathway activation markers
α-Mannosidase isoform selectivity studies
Stereoisomer-dependent selectivity profile
GMII vs LMan selectivity endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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